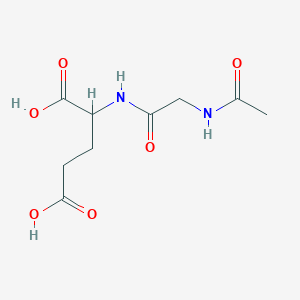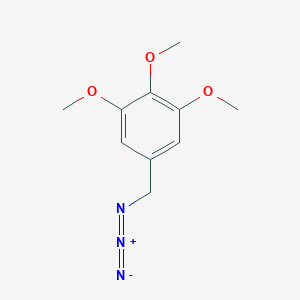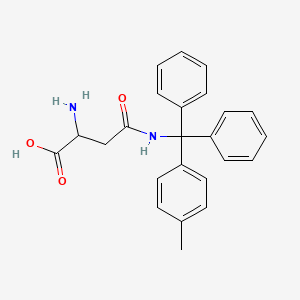![molecular formula C23H29NO2 B13382327 5-Butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one](/img/structure/B13382327.png)
5-Butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one is a complex organic compound with the molecular formula C23H29NO2 and a molecular weight of 351.48186 g/mol This compound is characterized by its unique tricyclic structure, which includes a phenyl group, a hydroxyl group, and several methyl groups
Chemical Reactions Analysis
5-Butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the tricyclic structure or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or other reactive sites. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[621
Chemistry: As a model compound for studying tricyclic structures and their reactivity.
Biology: Potential use in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Possible use in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 5-Butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and involvement in various biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar compounds to 5-Butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one include other tricyclic structures with hydroxyl and phenyl groups. These compounds may share similar reactivity and applications but differ in their specific functional groups and structural features. Examples of similar compounds include:
- 7-Oxabicyclo[4.1.0]heptan-3-ol, 6-(3-hydroxy-1-butenyl)-1,5,5-trimethyl
- Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate
These comparisons highlight the uniqueness of this compound in terms of its specific tricyclic structure and functional groups.
Properties
Molecular Formula |
C23H29NO2 |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
5-butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.02,7]undeca-2(7),5-dien-4-one |
InChI |
InChI=1S/C23H29NO2/c1-5-6-12-16-19(25)18-17-13-14-23(4,22(17,2)3)20(18)24(21(16)26)15-10-8-7-9-11-15/h7-11,17,25H,5-6,12-14H2,1-4H3 |
InChI Key |
JLHXBMHJBVXVAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(C3(CCC2C3(C)C)C)N(C1=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-{[(3-chloro-1H-indol-2-yl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13382260.png)
![5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate;hydrochloride](/img/structure/B13382267.png)
![4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-iodobenzenesulfonate](/img/structure/B13382276.png)
![2-Hydroxybenzaldehyde [2-(3-pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B13382284.png)




![N-{3-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B13382316.png)
![4-[2-(5,5-Dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B13382324.png)

